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Compound of Interest

Compound Name: Erteberel

Cat. No.: B1671057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Erteberel (also known as LY500307) is a synthetic, non-steroidal selective estrogen receptor β

(ERβ) agonist that has been investigated for its potential therapeutic applications in a variety of

conditions. This technical guide provides an in-depth overview of the molecular targets of

Erteberel, detailing its binding affinities, functional activities, and the signaling pathways it

modulates. The information is presented to facilitate further research and drug development

efforts centered on ERβ agonism.

Molecular Targets and Quantitative Data
Erteberel primarily targets the two estrogen receptor isoforms, Estrogen Receptor α (ERα) and

Estrogen Receptor β (ERβ), with a pronounced selectivity for ERβ. This selectivity is crucial for

its mechanism of action and potential therapeutic window, as ERα and ERβ often exhibit

different, and sometimes opposing, physiological and pathophysiological roles.

Binding Affinity and Functional Selectivity
The binding affinity and functional activity of Erteberel have been characterized through

various in vitro assays. The quantitative data from these studies are summarized in the tables

below.

Table 1: Erteberel Binding Affinity (Ki)
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Molecular Target Ki (nM) Fold Selectivity (ERα/ERβ)

Estrogen Receptor α (ERα) 2.68[1][2] 14-fold for ERβ[1][2]

Estrogen Receptor β (ERβ) 0.19[1][2]

Table 2: Erteberel Functional Activity (EC50)

Molecular Target EC50 (nM)
Fold Selectivity
(ERα/ERβ)

Relative Efficacy

Estrogen Receptor α

(ERα)
19.4[1][2]

32-fold for ERβ[1][2]

[3]
>90% (full agonist)[1]

Estrogen Receptor β

(ERβ)
0.66[1][3] >90% (full agonist)[1]

Signaling Pathways Modulated by Erteberel
As an ERβ agonist, Erteberel's mechanism of action is centered on the activation of this

nuclear receptor, which subsequently modulates gene expression and cellular signaling. The

downstream effects of Erteberel are multifaceted, involving both classical genomic and non-

genomic pathways.

Classical Genomic Signaling Pathway
The canonical signaling pathway for Erteberel involves its binding to ERβ in the cytoplasm or

nucleus. This binding induces a conformational change in the receptor, leading to its

dimerization and translocation to the nucleus. The Erteberel-ERβ complex then binds to

specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter

regions of target genes, thereby regulating their transcription.
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Erteberel Classical Genomic Signaling Pathway.
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Oncosuppressive Signaling and Interaction with
Chromatin Remodeling Complexes
In the context of cancer, particularly in triple-negative breast cancer (TNBC), Erteberel-
activated ERβ has been shown to have oncosuppressive effects. This is mediated, in part,

through the interaction of ERβ with chromatin repressive complexes, such as Polycomb

Repressor Complexes 1 and 2 (PRC1/2). This interaction leads to the negative regulation of

genes associated with cancer aggressiveness, including those involved in angiogenesis,

invasion, and metastasis.
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Erteberel-Mediated Oncosuppressive Signaling.
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Experimental Protocols
The characterization of Erteberel's interaction with its molecular targets relies on specific and

robust experimental methodologies. Below are detailed protocols for key experiments cited in

the characterization of Erteberel.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Erteberel for ERα and ERβ.

Objective: To measure the ability of Erteberel to compete with a radiolabeled ligand for binding

to recombinant human ERα and ERβ.

Materials:

Recombinant full-length human ERα and ERβ

[³H]-Estradiol (radioligand)

Erteberel (test compound)

Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

Scintillation vials and scintillation fluid

Glass fiber filters

Filtration apparatus

Procedure:

Prepare a series of dilutions of Erteberel.

In reaction tubes, combine a fixed concentration of recombinant ERα or ERβ, a fixed

concentration of [³H]-Estradiol, and varying concentrations of Erteberel in binding buffer.

Include control tubes for total binding (no competitor) and non-specific binding (excess of

unlabeled estradiol).
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Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to

reach equilibrium (e.g., 18-24 hours).

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound

from free radioligand.

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Calculate the specific binding at each concentration of Erteberel by subtracting the non-

specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the Erteberel concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Competitive Radioligand Binding Assay.
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Transcriptional Reporter Gene Assay
This assay is used to determine the functional activity (EC50) and efficacy of Erteberel as an

agonist for ERα and ERβ.

Objective: To measure the ability of Erteberel to activate transcription from an estrogen-

responsive reporter gene in cells expressing ERα or ERβ.

Materials:

A suitable host cell line (e.g., human prostate cancer PC-3 cells) that does not endogenously

express significant levels of ERs.[1]

Expression plasmids for human ERα and ERβ.

A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter

gene (e.g., luciferase or β-galactosidase).

Transfection reagent.

Cell culture medium and supplements.

Erteberel (test compound).

Lysis buffer and substrate for the reporter enzyme.

Luminometer or spectrophotometer.

Procedure:

Seed the host cells in multi-well plates.

Co-transfect the cells with an expression plasmid for either ERα or ERβ and the ERE-

reporter plasmid using a suitable transfection reagent.

After an appropriate incubation period to allow for receptor and reporter expression, treat the

cells with a range of concentrations of Erteberel. Include a vehicle control and a positive

control (e.g., estradiol).
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Incubate the cells for a sufficient time to allow for transcriptional activation and reporter

protein accumulation (e.g., 24 hours).

Lyse the cells and measure the reporter enzyme activity using a luminometer or

spectrophotometer.

Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla

luciferase) or to total protein concentration to account for variations in transfection efficiency

and cell number.

Plot the normalized reporter activity against the logarithm of the Erteberel concentration and

fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy

(Emax).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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